2,3-dihydro-1H-quinolin-4-one is a heterocyclic organic compound characterized by its fused ring structure, which includes a quinoline moiety. This compound has garnered attention in medicinal chemistry due to its potential pharmacological applications, particularly as a scaffold for drug development. The molecular formula of 2,3-dihydro-1H-quinolin-4-one is , with a molecular weight of approximately 147.17 g/mol. Its structural uniqueness contributes to various biological activities, making it a subject of interest in synthetic organic chemistry and pharmaceutical research.
2,3-dihydro-1H-quinolin-4-one falls under the classification of quinolines, which are bicyclic compounds containing a benzene ring fused to a pyridine ring. This compound can be sourced from various natural products or synthesized through multiple chemical routes. The classification is significant as it helps in understanding its reactivity and biological properties.
The synthesis of 2,3-dihydro-1H-quinolin-4-one can be accomplished through several methodologies:
The molecular structure of 2,3-dihydro-1H-quinolin-4-one consists of a fused bicyclic system where the nitrogen atom is part of the pyridine-like ring. The compound's geometry allows for various substituents at different positions, influencing its chemical behavior and biological activity.
Key structural data:
2,3-dihydro-1H-quinolin-4-one is versatile in chemical transformations:
The mechanism of action for 2,3-dihydro-1H-quinolin-4-one derivatives often involves their interaction with biological targets such as enzymes or receptors. For instance, some derivatives have been identified as inhibitors of succinate dehydrogenase, an enzyme involved in cellular respiration . The binding affinity and specificity are influenced by the substituents on the quinoline ring, which modulate interactions with active sites.
The physical properties of 2,3-dihydro-1H-quinolin-4-one include:
Chemical properties include:
Relevant data from spectroscopic analyses (NMR, IR) provide insights into functional groups and molecular interactions .
2,3-dihydro-1H-quinolin-4-one has significant applications in medicinal chemistry:
2,3-Dihydro-1H-quinolin-4-one (CAS 4295-36-7) is a bicyclic heterocyclic compound featuring a fused benzene ring and a partially reduced pyridone ring. Its molecular formula is C₉H₉NO, with a molecular weight of 147.17 g/mol. The core structure consists of a quinoline scaffold wherein the pyridine ring is saturated at the 2,3-positions and bears a ketone at C4. This results in an enone system (C=C–C=O) that governs its reactivity. The compound exhibits tautomerism between the 4-keto form (predominant) and the 4-hydroxyquinoline form. Systematic IUPAC nomenclature designates it as 2,3-dihydro-1H-quinolin-4-one, though it is synonymously referenced as 1,2,3,4-tetrahydroquinolin-4-one or 2,3-dihydro-4(1H)-quinolinone [6] [7]. Its solid form typically appears as a pale yellow to off-white powder, soluble in organic solvents like ethanol and DMSO but insoluble in water [6].
Quinolin-4-one chemistry originated in the late 19th century with the isolation of natural analogs like graveolin and transitorin from Rutaceae plants. Graveolin (4-methoxy-2-phenylquinoline) was among the earliest identified quinolin-4-ones, noted for antifungal properties [7]. Synthetic routes emerged post-1887, when Conrad and Limpach developed their eponymous aniline-acetoacetate condensation. 2,3-Dihydro variants gained prominence in the mid-20th century as intermediates for accessing complex alkaloids. The specific compound 2,3-dihydro-1H-quinolin-4-one (CAS 4295-36-7) was first documented in chemical registries in the 1970s, with commercial availability for research commencing in the 1980s [6] [7]. Milestones include its use in Ugi-Povarov reactions for antileishmanial agents (2022) and as a tubulin inhibitor scaffold (2024) [3] .
This compound is a versatile pharmacophore due to its drug-like properties (cLogP ~1.8, TPSA 29 Ų) and synthetic malleability. Pharmacologically, it serves as a precursor to antileishmanial and anticancer agents. For example, N-alkylated pyrroloquinolinone derivatives show potent activity against Leishmania donovani (IC₅₀ = 5–10 μM) [3] [4]. Industrially, it is a key intermediate in pharmaceutical synthesis, particularly for neurological drugs. Its hydrochloride salt (CAS 71412-22-1) is produced at ≥97% purity for research applications [2]. Additional uses include:
Table 1: Industrial Specifications of 2,3-Dihydro-1H-Quinolin-4-One Hydrochloride
Property | Value | Source |
---|---|---|
CAS Number | 71412-22-1 | ChemImpex [2] |
Purity | ≥97% (HPLC) | ChemImpex [2] |
Molecular Formula | C₉H₉NO·HCl | ChemImpex [2] |
Molecular Weight | 183.63 g/mol | ChemImpex [2] |
Appearance | Yellow powder | ChemImpex [2] |
Storage Conditions | 0–8 °C | ChemImpex [2] |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.: 32338-15-1
CAS No.: